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Introduction

Oxalic acid and its salts, collectively known as oxalates, are naturally occurring compounds
found in a wide variety of plant-based foods. In food matrices, oxalates exist in two primary
forms: soluble and insoluble. Soluble oxalates, such as sodium and potassium oxalate, are
readily absorbed in the gastrointestinal tract and can contribute to the systemic oxalate pool. In
contrast, insoluble oxalates, predominantly calcium oxalate, are less bioavailable. The
guantification of soluble and insoluble oxalates is of significant interest in nutrition, food
science, and drug development due to their impact on mineral absorption and their association
with the formation of kidney stones in susceptible individuals.

These application notes provide detailed protocols for the sequential extraction of soluble and
insoluble oxalates from various food matrices, enabling accurate quantification and
assessment of their potential physiological effects.

Data Presentation: Oxalate Content in Common
Foods

The following tables summarize the soluble and insoluble oxalate content in a selection of
vegetables, fruits, and nuts. The data is presented in milligrams per 100 grams of fresh weight
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(FW) and has been compiled from various scientific studies.[1][2][3]

Table 1: Soluble and Insoluble Oxalate Content in Selected Vegetables (mg/100g FW)

Vegetable Total Oxalate Soluble Oxalate Insoluble Oxalate
Spinach (raw) 978 477 501
Spinach (boiled) 477 114 363
Carrot (raw) 49 16 33
Carrot (boiled) 16 6 10
Beet Root (raw) 67 52 15
Beet Root (boiled) 52 39 13
White Bean (raw) 158 72 86
White Bean (boiled) a7 28 19
Red Bean (raw) 113 a7 66
Red Bean (boiled) 72 29 43
Soybean (raw) 497 224 273
Soybean (boiled) 224 90 134

Table 2: Soluble and Insoluble Oxalate Content in Selected Fruits (mg/100g FW)

Fruit Total Oxalate Soluble Oxalate Insoluble Oxalate
Kiwifruit 28-35 15-20 13-15

Berries (mixed) 15-25 8-15 7-10

Figs (dried) 100-150 50-75 50-75

Oranges 8-12 5-8 34

Apples 3-5 2-3 1-2
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Table 3: Gastric and Intestinal Soluble Oxalate Content in Selected Nuts (mg/100g FW)[1]

Nut Gastric Soluble Oxalate Intestinal Soluble Oxalate
Almonds 492 216

Brazil Nuts 557 305

Cashew Nuts 250 234

Peanuts 147 129

Pecan Nuts 230 173

Pine Nuts 541 581

Roasted Pistachio Nuts 85 77

Chestnuts 74 72

Experimental Protocols
Protocol 1: Extraction of Soluble Oxalates

This protocol outlines the extraction of water-soluble oxalates from a food matrix. The principle
of this method is the separation of soluble oxalates by dissolving them in hot water.

Materials:

» Homogenized food sample
» Distilled or deionized water
o Centrifuge tubes (50 mL)

o Water bath or heating block
o Centrifuge

e Volumetric flasks

 Filter paper (Whatman No. 1 or equivalent)
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Procedure:

e Sample Preparation: Weigh 1-5 grams of the homogenized food sample into a 50 mL
centrifuge tube.

o Extraction: Add 20-40 mL of distilled or deionized water to the tube. For many vegetables, an
extraction temperature of 80°C for 15-20 minutes is effective.[2]

 Incubation: Place the centrifuge tube in a water bath or heating block set to the desired
temperature and incubate for the specified time with occasional vortexing to ensure thorough
mixing.

o Centrifugation: After incubation, centrifuge the sample at 3000-5000 rpm for 15-20 minutes
to pellet the insoluble material.[2]

o Collection of Supernatant: Carefully decant the supernatant, which contains the soluble
oxalates, into a volumetric flask.

» Repeated Extraction (Optional but Recommended): To ensure complete extraction, the pellet
can be re-suspended in another portion of hot water, incubated, and centrifuged again. The
supernatants are then pooled.

e Final Volume Adjustment: Allow the pooled supernatant to cool to room temperature and
then adjust the volume to the mark with distilled or deionized water.

o Filtration: Filter the extract through a 0.45 um filter before analysis to remove any remaining
particulate matter. The filtrate is now ready for oxalate quantification using methods such as
High-Performance Liquid Chromatography (HPLC) or titration.

Protocol 2: Extraction of Insoluble Oxalates (Following
Soluble Oxalate Extraction)

This protocol is performed on the pellet obtained after the soluble oxalate extraction to
determine the insoluble oxalate content. The principle involves the acid hydrolysis of insoluble
oxalate salts, primarily calcium oxalate, into soluble oxalic acid.

Materials:
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Pellet from Protocol 1

Hydrochloric acid (HCI), 2 M

Centrifuge tubes (50 mL)

Water bath or heating block

Centrifuge

Volumetric flasks

Filter paper (Whatman No. 1 or equivalent)

Sodium hydroxide (NaOH) for pH adjustment

Procedure:

Acid Addition: To the pellet remaining in the centrifuge tube from Protocol 1, add 20-40 mL of
2 M HCI.

Acid Hydrolysis: Place the tube in a water bath or heating block at 80°C for 15-20 minutes to
facilitate the conversion of insoluble oxalates to soluble oxalic acid.[2]

Centrifugation: Centrifuge the sample at 3000-5000 rpm for 15-20 minutes.

Collection of Supernatant: Decant the acidic supernatant, which now contains the formerly
insoluble oxalates, into a volumetric flask.

pH Adjustment: Carefully adjust the pH of the acidic extract to between 4.5 and 7.0 using
NaOH before quantification, as a highly acidic pH can interfere with certain analytical
methods.

Final Volume Adjustment: Bring the extract to the final volume with distilled or deionized
water.

Filtration: Filter the extract through a 0.45 um filter. The filtrate is now ready for the
guantification of insoluble oxalates.
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Protocol 3: Extraction of Total Oxalates (Soluble +
Insoluble)

This protocol is used to determine the total oxalate content in a single extraction.
Materials:

» Homogenized food sample

e Hydrochloric acid (HCI), 2 M

¢ Centrifuge tubes (50 mL)

o Water bath or heating block

o Centrifuge

e Volumetric flasks

o Filter paper (Whatman No. 1 or equivalent)

Sodium hydroxide (NaOH) for pH adjustment

Procedure:

Sample Preparation: Weigh 1-5 grams of the homogenized food sample into a 50 mL
centrifuge tube.

e Acid Extraction: Add 20-40 mL of 2 M HCI to the tube.
¢ Incubation and Hydrolysis: Incubate the mixture in a water bath at 80°C for 15-20 minutes.[2]
o Centrifugation: Centrifuge the sample at 3000-5000 rpm for 15-20 minutes.

o Collection and pH Adjustment: Collect the supernatant and adjust the pH as described in
Protocol 2.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1200264?utm_src=pdf-body
https://www.benchchem.com/product/b1200264?utm_src=pdf-body
https://squ.elsevierpure.com/en/publications/effect-of-cooking-on-soluble-and-insoluble-oxalate-contents-in-se/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

« Final Volume and Filtration: Adjust to the final volume and filter as described in the previous
protocols. The resulting filtrate contains the total oxalates.

Visualization of Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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insoluble-oxalates-from-food-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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